2-Keto-D-glucose

概要

説明

This compound is produced through the enzymatic oxidation of D-glucose by pyranose 2-oxidase . It is considered a rare sugar due to its limited natural occurrence and significant industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

2-Keto-D-glucose can be synthesized through the oxidation of D-glucose. The enzymatic oxidation process involves the use of pyranose 2-oxidase, which converts D-glucose into this compound . This method is preferred due to its specificity and efficiency.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Microorganisms such as Pseudomonas aeruginosa and Gluconobacter oxydans are commonly used for this purpose . The fermentation process typically includes optimizing conditions such as glucose concentration, temperature, and aeration rate to maximize yield .

化学反応の分析

Types of Reactions

2-Keto-D-glucose undergoes several types of chemical reactions, including:

Oxidation: It can be further oxidized to produce 2,5-diketo-D-gluconic acid.

Reduction: Reduction of this compound can yield various sugar alcohols.

Substitution: It can participate in substitution reactions to form derivatives used in various applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Major Products

2,5-Diketo-D-gluconic acid: A significant product formed through oxidation.

Sugar alcohols: Formed through reduction reactions.

科学的研究の応用

Metabolic Research and Therapeutics

2-Keto-D-glucose is primarily studied for its impact on metabolism, particularly in the context of neurodegenerative diseases and cancer.

Neurodegenerative Diseases

Research indicates that this compound can enhance ketogenesis, which is crucial for energy metabolism in the brain, especially under pathological conditions like Alzheimer's disease. A study demonstrated that dietary supplementation with 2-DG in a mouse model of Alzheimer's led to:

- Increased ketone body levels : The treatment significantly elevated serum ketone bodies, providing an alternative energy source for neurons when glucose metabolism is impaired .

- Reduced amyloid pathology : The compound decreased levels of amyloid precursor protein (APP) and β-amyloid oligomers, suggesting a protective effect against neurodegeneration .

This evidence supports the potential of this compound as a therapeutic agent for delaying cognitive decline associated with Alzheimer's disease.

Cancer Metabolism

In cancer research, this compound has been shown to inhibit glycolysis in tumor cells, making it a candidate for cancer therapy. For instance, studies on glioblastoma cells revealed that:

- Decreased glucose consumption : Treatment with 2-DG led to a significant reduction in glucose uptake and lactate production, indicating a shift away from glycolytic metabolism .

- AMPK activation : The compound activated AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which can inhibit tumor growth by promoting catabolic processes .

Industrial Applications

This compound is also utilized in various industrial processes, particularly in biochemistry and pharmaceuticals.

Biochemical Synthesis

The compound serves as an intermediate in the biosynthesis of antibiotics and other bioactive compounds. For example:

- Cortalcerone Production : this compound is involved in pathways leading to the synthesis of cortalcerone, an important antibiotic .

Enzymatic Reactions

Research has focused on optimizing enzymatic processes to convert D-glucose into this compound efficiently. Innovations include:

- Bifunctional Enzymes : The development of bifunctional glucose/gluconic acid dehydrogenases has enhanced the conversion rates of glucose to this compound, improving yields for industrial applications .

Case Study: Alzheimer's Disease Model

A notable study involving 6-month-old female 3xTgAD mice showed that dietary intervention with 0.04% 2-DG for seven weeks resulted in:

| Parameter | Control Group | 2-DG Group | Significance (P-value) |

|---|---|---|---|

| Serum Ketone Body Levels | Baseline | Increased | <0.05 |

| Serum Glucose Levels | Elevated | Decreased | <0.05 |

| Amyloid Precursor Protein | High | Reduced | <0.05 |

These findings illustrate the potential of this compound in modifying disease progression through metabolic intervention.

Case Study: Cancer Cell Metabolism

In glioblastoma cell studies, administration of 2-DG resulted in:

| Measurement | Control Cells | 2-DG Treated Cells | Significance (P-value) |

|---|---|---|---|

| Glucose Consumption | High | Significantly Lower | <0.01 |

| Lactate Production | Elevated | Reduced | <0.01 |

| AMPK Activation | Low | Increased | <0.01 |

These results confirm the role of this compound as an effective inhibitor of glycolysis in cancer cells.

作用機序

The mechanism of action of 2-Keto-D-glucose involves its role as an intermediate in metabolic pathways. It is produced through the enzymatic oxidation of D-glucose by pyranose 2-oxidase . This compound can then be further processed to produce other valuable chemicals, such as erythorbic acid . The molecular targets and pathways involved include various enzymes that catalyze its conversion and utilization in different biochemical processes .

類似化合物との比較

Similar Compounds

2-Keto-D-gluconic acid: Another important derivative of D-glucose with similar applications in the food and pharmaceutical industries.

2,5-Diketo-D-gluconic acid: A compound formed through the oxidation of 2-Keto-D-glucose, used in the synthesis of vitamin C.

D-Glucosone: Another name for this compound, highlighting its role as an intermediate in various metabolic pathways.

Uniqueness

This compound is unique due to its specific role as an intermediate in the production of the antibiotic β-pyrone cortalcerone . Its ability to undergo various chemical reactions and its applications in multiple industries make it a valuable compound for scientific research and industrial production.

特性

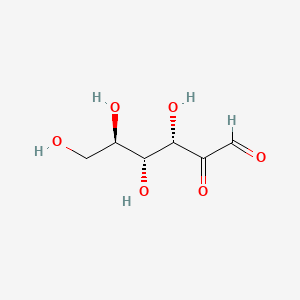

IUPAC Name |

(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNMIDLYWOTSGK-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171773 | |

| Record name | 2-Ketoglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1854-25-7, 26345-59-5 | |

| Record name | D-Glucosone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1854-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | arabino-Hexos-2-ulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26345-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ketoglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001854257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucosone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026345595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ketoglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Arabino-hexos-2-ulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。